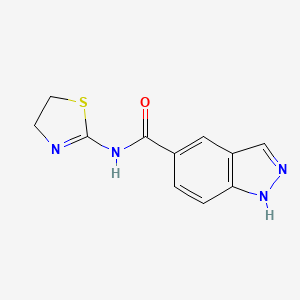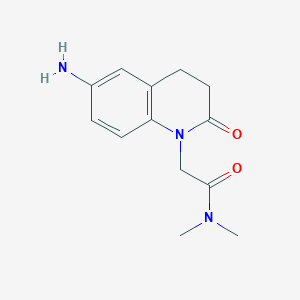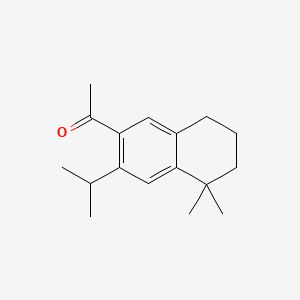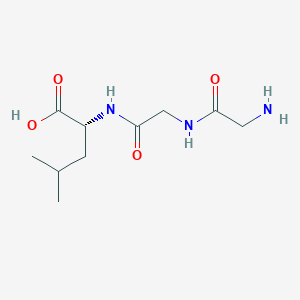
N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide est un composé qui présente un cycle thiazole fusionné à une portion indazole. Les thiazoles sont connus pour leurs diverses activités biologiques, y compris des propriétés antibactériennes, antifongiques, anti-inflammatoires et anticancéreuses . Les indazoles, d'autre part, sont des composés hétérocycliques qui ont montré un potentiel pharmacologique significatif . La combinaison de ces deux structures dans le this compound en fait un composé d'intérêt en chimie médicinale et en développement de médicaments.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide implique généralement la réaction d'un dérivé de thiazole avec un acide indazole-carboxylique. Une méthode courante comprend l'utilisation d'halogénures d'hydrazonoyle comme précurseurs . Les conditions de réaction impliquent souvent l'utilisation d'éthanol et de triéthylamine comme solvants et catalyseurs, respectivement . La réaction est effectuée sous reflux pour assurer la conversion complète des matières premières en produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de synthèses automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide peut subir diverses réactions chimiques, y compris:
Oxydation: Le cycle thiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution: Des réactions de substitution électrophile peuvent se produire sur le cycle indazole.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs électrophiles comme le brome ou des agents chlorants peuvent être utilisés en conditions acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du cycle thiazole peut produire des sulfoxydes ou des sulfones, tandis que la réduction d'un groupe nitro peut produire un dérivé amine.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Le composé a montré un potentiel en tant qu'agent antimicrobien et anticancéreux.
Industrie: Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazole peut interagir avec des enzymes et des récepteurs, inhibant leur activité. La portion indazole peut se lier à l'ADN ou aux protéines, perturbant leur fonction. Ces interactions conduisent aux effets biologiques du composé, tels que les activités antimicrobiennes et anticancéreuses .
Applications De Recherche Scientifique
N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. The indazole moiety can bind to DNA or proteins, disrupting their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfathiazole: Un médicament antimicrobien contenant un cycle thiazole.
Ritonavir: Un médicament antirétroviral contenant une portion thiazole.
Tiazofurine: Un médicament anticancéreux contenant un cycle thiazole.
Unicité
N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide est unique en raison de la combinaison des cycles thiazole et indazole, qui confèrent un large éventail d'activités biologiques. Cette double fonctionnalité en fait un composé polyvalent dans le développement de médicaments et la chimie médicinale .
Propriétés
Formule moléculaire |
C11H10N4OS |
|---|---|
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C11H10N4OS/c16-10(14-11-12-3-4-17-11)7-1-2-9-8(5-7)6-13-15-9/h1-2,5-6H,3-4H2,(H,13,15)(H,12,14,16) |
Clé InChI |
HNMXZPNMQCPGBG-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)NC(=O)C2=CC3=C(C=C2)NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)



![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)


![1-(2,3-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864870.png)


![tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11864897.png)
![4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864910.png)
